molecular formula C10H12BrF B13231081 1-(1-Bromobutan-2-yl)-3-fluorobenzene

1-(1-Bromobutan-2-yl)-3-fluorobenzene

Cat. No.: B13231081
M. Wt: 231.10 g/mol
InChI Key: ONNGYFQDLDXMPC-UHFFFAOYSA-N
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Description

1-(1-Bromobutan-2-yl)-3-fluorobenzene is an organic compound with the molecular formula C10H12BrF It is a derivative of benzene, where a butyl group substituted with a bromine atom at the second position and a fluorine atom at the third position are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromobutan-2-yl)-3-fluorobenzene typically involves the following steps:

    Bromination of Butane: The initial step involves the bromination of butane to produce 1-bromobutane.

    Formation of 1-(1-Bromobutan-2-yl)benzene: The next step involves the reaction of 1-bromobutane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 1-(1-Bromobutan-2-yl)benzene.

    Fluorination: Finally, the fluorination of 1-(1-Bromobutan-2-yl)benzene is carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromobutan-2-yl)-3-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of butyl derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 1-(1-Hydroxybutan-2-yl)-3-fluorobenzene or 1-(1-Cyanobutan-2-yl)-3-fluorobenzene.

    Oxidation: Formation of 1-(1-Bromobutan-2-one)-3-fluorobenzene.

    Reduction: Formation of 1-(1-Butyl)-3-fluorobenzene.

Scientific Research Applications

1-(1-Bromobutan-2-yl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Bromobutan-2-yl)-3-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Bromobutan-2-yl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.

    1-(1-Bromobutan-2-yl)-2-fluorobenzene: Fluorine atom is positioned differently, affecting its chemical properties.

    1-(1-Bromobutan-2-yl)-4-fluorobenzene: Another positional isomer with distinct reactivity.

Uniqueness

1-(1-Bromobutan-2-yl)-3-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields of research.

Properties

Molecular Formula

C10H12BrF

Molecular Weight

231.10 g/mol

IUPAC Name

1-(1-bromobutan-2-yl)-3-fluorobenzene

InChI

InChI=1S/C10H12BrF/c1-2-8(7-11)9-4-3-5-10(12)6-9/h3-6,8H,2,7H2,1H3

InChI Key

ONNGYFQDLDXMPC-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1=CC(=CC=C1)F

Origin of Product

United States

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